![molecular formula C14H11Cl2NO2 B2769945 2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide CAS No. 36160-92-6](/img/structure/B2769945.png)
2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide
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Overview
Description
“2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide” is a chemical compound with the molecular formula C14H11Cl2NO2 . It has an average mass of 296.149 Da and a monoisotopic mass of 295.016693 Da . It is also known by other names such as “2-Chloro-N- [4- (4-chlorophenoxy)phenyl]acetamide” in English, “2-Chlor-N- [4- (4-chlorphenoxy)phenyl]acetamid” in German, and “2-Chloro-N- [4- (4-chlorophénoxy)phényl]acétamide” in French .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide” consists of 14 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The average mass of “2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide” is 296.149 Da and its monoisotopic mass is 295.016693 Da . The boiling point is predicted to be around 448.1 °C at 760 mmHg . The predicted density is approximately 1.4 g/cm3 and the refractive index is predicted to be n20D 1.63 .Scientific Research Applications
Medicinal Chemistry
This compound is part of a group of N-phenylacetamide derivatives that have been synthesized and studied for their pharmacological activities . These compounds have shown promising results as potential therapeutic candidates .
Analgesic Activity
Some N-phenylacetamide derivatives, such as N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide, have exhibited good analgesic activity, comparable or even superior to paracetamol .
Anti-inflammatory Activity
N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides, a group of compounds related to 2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide, have shown anti-inflammatory activity with a moderate to excellent activity range .
Antibacterial Activity
The compound has been tested for antibacterial activities against two Gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus, two Gram-negative bacteria, Pseudomonas aeruginosa and Escherichia coli, and one pathogenic fungi Candida albicans .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been tested against one strain of the yeast Pichia anomala .
Drug Design and Development
The compound and its derivatives are being studied in the field of drug design and development. The aim is to synthesize new pharmaceuticals or improve the processes by which existing pharmaceuticals are made .
Mechanism of Action
Target of Action
Similar compounds, such as n-phenylacetamide sulphonamides, have been shown to exhibit analgesic activity . This suggests that the compound may interact with pain receptors or enzymes involved in pain signaling pathways.
Mode of Action
Based on its structural similarity to other n-phenylacetamide derivatives, it may interact with its targets through hydrogen bonding or hydrophobic interactions
Biochemical Pathways
Related compounds have been associated with anti-inflammatory activity, suggesting that this compound may influence inflammation-related pathways .
Result of Action
Related compounds have demonstrated analgesic and anti-inflammatory effects , suggesting that this compound may have similar therapeutic potential.
properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-11-3-7-13(8-4-11)19-12-5-1-10(16)2-6-12/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBGPTCOVFQOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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